2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile - 77034-27-6

2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile

Catalog Number: EVT-1359670
CAS Number: 77034-27-6
Molecular Formula: C17H15N5
Molecular Weight: 289.33g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Amino-4-phenyl-6-(1-pyrrolidinyl)pyridine-3,5-dicarbonitrile is an organic compound belonging to the family of substituted pyridines. These compounds are characterized by the presence of a pyridine ring core, functionalized with various substituents. The specific arrangement of substituents in this molecule, including the amino group, phenyl ring, pyrrolidinyl group, and two cyano groups, imparts unique chemical and physical properties. While specific applications of this exact molecule are limited in the provided literature, its structural features are shared by many compounds within the broader class of 2-amino-6-thio(sulfanyl)-substituted-4-aryl-pyridine-3,5-dicarbonitriles. This class has garnered significant attention in medicinal chemistry research, particularly for their potential as adenosine receptor ligands. []

Molecular Structure Analysis

The molecular structure of 2-Amino-4-phenyl-6-(1-pyrrolidinyl)pyridine-3,5-dicarbonitrile has been determined using X-ray crystallography. [] The analysis revealed that the pyrrolidine ring adopts an envelope conformation, exhibiting disorder over two possible orientations in the crystal lattice. The dihedral angle between the planes of the pyridine and pyrrolidine rings is relatively small, indicating a degree of conjugation between these two aromatic systems.

2-Amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate

Compound Description: This compound is a tetrahydropyridine derivative investigated for its crystal structure and intermolecular interactions. [] It forms dimers through N—H⋯N hydrogen bonds and further interacts with neighboring molecules via N—H⋯Br, O—H⋯O hydrogen bonds, and C—Br⋯π interactions. []

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Compound Description: This compound is a dihydropyridine derivative, also studied for its crystal structure and intermolecular interactions. [] It forms layers through intermolecular N—H⋯N and N—H⋯O hydrogen bonds and exhibits C—H⋯N, C—H⋯π, and C—N⋯π interactions. []

Relevance: This compound shares a similar core structure with 2-amino-4-phenyl-6-(1-pyrrolidinyl)pyridine-3,5-dicarbonitrile, containing a pyridine ring with amino and phenyl substituents. [] The key differences lie in the presence of an additional amino group at position 1, a carbonyl group at position 2, and two nitrile groups at positions 3 and 5 of the pyridine ring. These structural modifications affect the compound's hydrogen bonding capabilities and influence its overall properties compared to the target compound. []

2-Amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

Compound Description: This compound is a pyridine derivative synthesized via a three-component reaction. [] Its crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. []

Relevance: This compound is closely related to 2-amino-4-phenyl-6-(1-pyrrolidinyl)pyridine-3,5-dicarbonitrile, featuring a 2-amino-4-phenylpyridine-3,5-dicarbonitrile core. [, ] The primary distinction is the presence of a 4-methoxyphenyl group at position 4 and a piperidin-1-yl group at position 6 of the pyridine ring, compared to a phenyl and a pyrrolidin-1-yl group in the target compound. This variation in substituents could influence the compound's interactions with biological targets and modify its pharmacological profile. [, ]

2-Amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile

Compound Description: This pyridine derivative has been structurally characterized, revealing a piperidine ring adopting a chair conformation and a planar pyridine ring. [] The crystal structure highlights the presence of N—H⋯N and C—H⋯N hydrogen bonds. []

Relevance: This compound is structurally similar to 2-amino-4-phenyl-6-(1-pyrrolidinyl)pyridine-3,5-dicarbonitrile, sharing the 2-amino-pyridine-3,5-dicarbonitrile core. [] The distinctions include a p-tolyl group at position 4 and a piperidin-1-yl group at position 6 of the pyridine ring, compared to a phenyl and a pyrrolidin-1-yl group in the target compound. These changes in substituents can affect the compound's steric hindrance and electronic properties, potentially influencing its biological activity. []

2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile

Compound Description: Structural analysis of this compound shows a disordered pyrrolidine ring adopting an envelope conformation. [] Intermolecular N—H⋯N and C—H⋯N interactions contribute to the crystal structure's stability. []

Relevance: This compound is very closely related to 2-amino-4-phenyl-6-(1-pyrrolidinyl)pyridine-3,5-dicarbonitrile, sharing the same core structure with a pyrrolidin-1-yl substituent at position 6 of the pyridine ring. [] The only difference is the presence of a p-tolyl group at position 4 instead of a phenyl group. This minor alteration in the substituent might lead to subtle differences in the compound's physicochemical properties and potentially impact its interactions with biological targets. []

Properties

CAS Number

77034-27-6

Product Name

2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile

IUPAC Name

2-amino-4-phenyl-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile

Molecular Formula

C17H15N5

Molecular Weight

289.33g/mol

InChI

InChI=1S/C17H15N5/c18-10-13-15(12-6-2-1-3-7-12)14(11-19)17(21-16(13)20)22-8-4-5-9-22/h1-3,6-7H,4-5,8-9H2,(H2,20,21)

InChI Key

DQDILNDNGZRYFK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N

Canonical SMILES

C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.